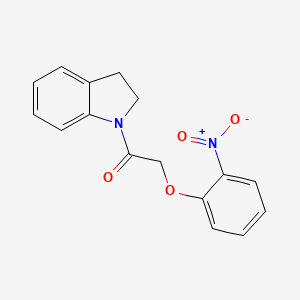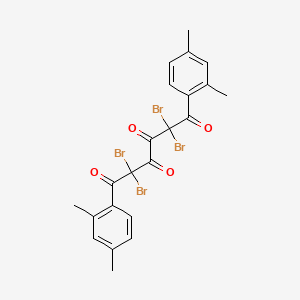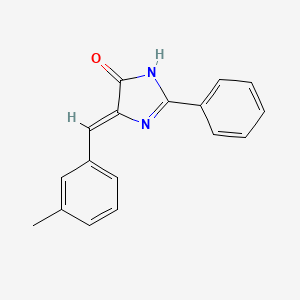![molecular formula C20H27N3O4S B11080504 4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11080504.png)
4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C({20})H({27})N({3})O({4})S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the thiazinan derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)benzoic acid: Similar in structure but lacks the thiazinan ring.
4-[(2-hydroxyethoxy)carbonyl]benzoic acid: Contains a different functional group and lacks the thiazinan ring.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical and biological processes.
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[(3-butyl-2-butylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C20H27N3O4S/c1-3-5-11-21-20-23(12-6-4-2)17(24)13-16(28-20)18(25)22-15-9-7-14(8-10-15)19(26)27/h7-10,16H,3-6,11-13H2,1-2H3,(H,22,25)(H,26,27) |
InChI Key |
LOPZJXMMEIYOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
![3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)
![Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate](/img/structure/B11080441.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080446.png)


![(2E,4Z)-4-bromo-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11080469.png)
![(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11080473.png)
![ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11080481.png)
![N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide](/img/structure/B11080482.png)

![N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11080505.png)
![6'-(Allyloxy)-4A'-[2,4-bis(allyloxy)phenyl]-1',2',3',4',4A',9A'-hexahydrospiro[cyclohexane-1,9'-xanthene]](/img/structure/B11080508.png)

